molecular formula C10H14N4O2 B6244360 3-nitro-N-(piperidin-4-yl)pyridin-2-amine CAS No. 833452-35-0

3-nitro-N-(piperidin-4-yl)pyridin-2-amine

Cat. No. B6244360
CAS RN: 833452-35-0
M. Wt: 222.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-nitro-N-(piperidin-4-yl)pyridin-2-amine” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives has been a topic of interest in recent years due to their importance in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Specific methods of piperidine synthesis have been reviewed in several papers .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The molecular structure of “this compound” would be a derivative of this basic structure.


Chemical Reactions Analysis

Piperidine derivatives undergo various intra- and intermolecular reactions leading to the formation of various other derivatives . These reactions include hydrogenation, cyclization, cycloaddition, annulation, and amination .

Future Directions

Piperidine derivatives continue to be a significant area of research in the pharmaceutical industry . The development of new synthesis methods and the discovery of new therapeutic applications are potential future directions .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-nitro-N-(piperidin-4-yl)pyridin-2-amine involves the nitration of 2-amino-4-(piperidin-4-yl)pyridine followed by reduction of the nitro group to an amino group.", "Starting Materials": [ "2-amino-4-(piperidin-4-yl)pyridine", "Nitric acid", "Sulfuric acid", "Hydrochloric acid", "Sodium hydroxide", "Sodium nitrite", "Sodium dithionite" ], "Reaction": [ "Nitration of 2-amino-4-(piperidin-4-yl)pyridine with nitric acid and sulfuric acid to form 3-nitro-2-amino-4-(piperidin-4-yl)pyridine", "Reduction of the nitro group using sodium dithionite and hydrochloric acid to form 3-amino-2-amino-4-(piperidin-4-yl)pyridine", "Acetylation of the amine group using acetic anhydride and sodium acetate to form 3-acetamido-2-amino-4-(piperidin-4-yl)pyridine", "Deacetylation of the amide group using sodium hydroxide to form 3-amino-2-amino-4-(piperidin-4-yl)pyridine", "Diazo coupling of 3-amino-2-amino-4-(piperidin-4-yl)pyridine with sodium nitrite and hydrochloric acid to form 3-nitro-N-(piperidin-4-yl)pyridin-2-amine" ] }

CAS RN

833452-35-0

Molecular Formula

C10H14N4O2

Molecular Weight

222.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.